![molecular formula C13H15NO B1361500 1-[(二甲氨基)甲基]-2-萘酚 CAS No. 5419-02-3](/img/structure/B1361500.png)

1-[(二甲氨基)甲基]-2-萘酚

描述

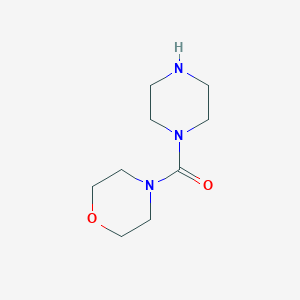

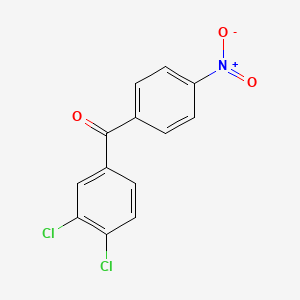

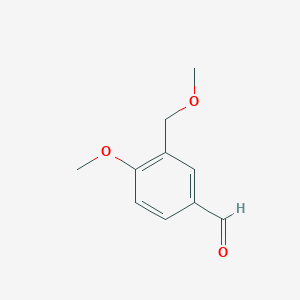

“1-[(Dimethylamino)methyl]-2-naphthol” is a chemical compound with the linear formula C13H15NO and a molecular weight of 201.271 . It is often used in various chemical reactions and studies .

Synthesis Analysis

The synthesis of new Pt (II) and Pd (II) complexes with 1-aminomethyl-2-naphtol ligands has been performed . The adducts of [PtCl 4] 2− and [PdCl 4] 2− anions with the 1-aminomethyl-2-naphtol NH cation were synthesized .

Molecular Structure Analysis

The molecular structure of “1-[(Dimethylamino)methyl]-2-naphthol” is represented by the linear formula C13H15NO . The structure for four Pt (Pd)-containing compounds was investigated using X-ray diffraction .

Chemical Reactions Analysis

The reactions of “1-[(Dimethylamino)methyl]-2-naphthol” have been studied in various contexts. For instance, it has been used in the synthesis of new Pt (II) and Pd (II) complexes . Additionally, it has been involved in the formation of 1-[2-nitro-2-(pyrrolidin-2-ylidene)ethyl]- and 1-[2-(imidazolidin-2-ylidene)-2-nitroethyl]naphthalen-2-ols .

科学研究应用

激发态质子转移

1-[(二甲氨基)甲基]-2-萘酚在激发态质子转移反应中表现出显着的特性。使用参考相互作用位点模型自洽场 (RISM-SCF) 方法的研究发现,该反应是放热的且无势垒的,受溶剂化和动态相关效应的影响。理解该反应对于涉及质子转移的化学和生化过程至关重要 (山崎和加藤,2004).

互变异构反应和核磁共振研究

1-[(二甲氨基)甲基]-2-萘酚及其衍生物已对其涉及氮原子和氧原子之间质子转移的互变异构反应进行了研究。这种现象已使用可变温度溶液和高分辨率固态碳-13 核磁共振波谱进行了研究,有助于我们了解不同状态下的分子结构和行为 (奥利维里等人,1989).

使用碳酸二甲酯进行甲基化

在连续气相条件下使用碳酸二甲酯对 2-萘酚进行甲基化是另一个应用领域。该实验突出了该反应在绿色化学背景下的可行性,强调了高转化率、最少废物以及基本绿色化学原理的演示 (Tundo、Rosamilia 和 Aricò,2010).

生物系统中的荧光成像

一种基于 2-(N,N-二甲氨基)萘的探针,与 1-[(二甲氨基)甲基]-2-萘酚密切相关,已用于生物系统(如 HeLa 细胞和拟南芥)中锌离子的高分辨率荧光成像。该研究表明此类化合物在选择性生物成像和诊断中的潜力 (李等人,2015).

阿尔茨海默病研究

在阿尔茨海默病研究中,1-[(二甲氨基)甲基]-2-萘酚的衍生物已用于正电子发射断层扫描,以定位活体患者大脑中的神经原纤维缠结和β-淀粉样斑块。该应用强调了该化合物在医学成像和诊断中的重要性 (Shoghi-Jadid 等人,2002).

作用机制

未来方向

The future directions of “1-[(Dimethylamino)methyl]-2-naphthol” could involve further exploration of its synthesis and reactions. For instance, the synthesis of new Pt (II) and Pd (II) complexes with 1-aminomethyl-2-naphtol ligands has been performed , which could open up new avenues for research and application.

属性

IUPAC Name |

1-[(dimethylamino)methyl]naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-14(2)9-12-11-6-4-3-5-10(11)7-8-13(12)15/h3-8,15H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOHHBFSPKLRUNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50278898 | |

| Record name | 1-[(dimethylamino)methyl]-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

29.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26670226 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

5419-02-3 | |

| Record name | 5419-02-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10556 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-[(dimethylamino)methyl]-2-naphthol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50278898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Dimethylaminomethyl-2-naphthol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 1-[(dimethylamino)methyl]-2-naphthol interact with its target and what are the downstream effects?

A1: Research has shown that 1-[(dimethylamino)methyl]-2-naphthol derivatives can act as ectopic suicide inhibitors of Schistosoma mansoni thioredoxin glutathione reductase (SmTGR) []. Unlike typical suicide inhibitors that bind to the enzyme's active site, these compounds bind to a novel ectopic site on SmTGR []. Binding at this site leads to the formation of covalent modifications, specifically targeting the mobile selenocysteine-containing C-terminal arm of the enzyme []. This interaction ultimately disrupts the enzyme's function and can induce pro-oxidant activity, potentially contributing to its anti-parasitic effect [].

Q2: What is known about the structure-activity relationship (SAR) of 1-[(dimethylamino)methyl]-2-naphthol and its analogs in the context of their biological activity?

A2: While specific SAR details are limited in the available research, it is clear that the 2-naphtholmethylamino moiety plays a crucial role in the interaction with SmTGR []. Modifications to this core structure could alter the binding affinity and the subsequent inhibitory activity. Further research exploring different substitutions on the naphthol ring and modifications to the dimethylamino group could elucidate the key structural features responsible for target binding and activity.

Q3: What are the potential applications of 1-[(dimethylamino)methyl]-2-naphthol and its derivatives in drug discovery?

A3: The unique mechanism of action of 1-[(dimethylamino)methyl]-2-naphthol derivatives on SmTGR makes them promising lead compounds for the development of novel anti-parasitic therapeutics []. Since the ectopic binding site is not conserved in the human ortholog of TGR, these compounds hold potential for selective toxicity against the parasite, reducing the risk of side effects in humans []. Additionally, research indicates that platinum (Pt) and palladium (Pd) complexes with 1-[(dimethylamino)methyl]-2-naphthol as a ligand have shown promising in vitro anticancer activity against various human leukemia and ovarian cancer cell lines []. These complexes demonstrated higher cytotoxicity compared to cisplatin, a widely used platinum-based chemotherapy drug [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

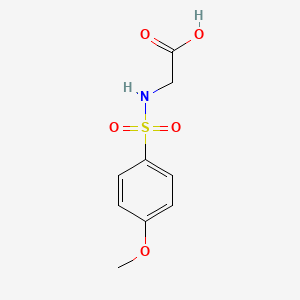

![3-methyl-1-(2-oxopropoxy)-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B1361421.png)

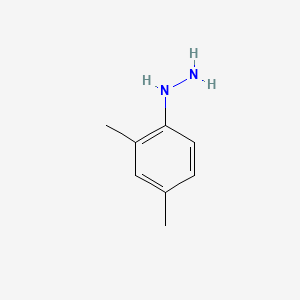

![(2-{[(4-Methylphenyl)amino]methyl}phenyl)methanol](/img/structure/B1361441.png)

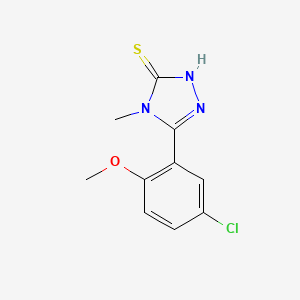

![(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylsulfanyl)-acetic acid](/img/structure/B1361451.png)